

AF 430 Hydrazide: A Technical Guide for Cellular Imaging and Biomolecule Labeling

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Compound of Interest

Compound Name: AF 430 hydrazide

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This in-depth technical guide provides a comprehensive overview of **AF 430 hydrazide**, a versatile fluorescent probe for the specific labeling of biomolecules. This document details its core properties, experimental protocols for its use in labeling glycoproteins, and its application in cellular imaging.

Core Properties and Spectral Data

AF 430 hydrazide is a yellow fluorescent dye belonging to the coumarin dye family.^[1] Its fluorescence is characterized by high photostability and insensitivity to pH over a broad range, making it a reliable tool for various applications in fluorescence microscopy and flow cytometry. ^{[1][2]} The hydrazide functional group enables the specific covalent labeling of molecules containing aldehyde or ketone groups.

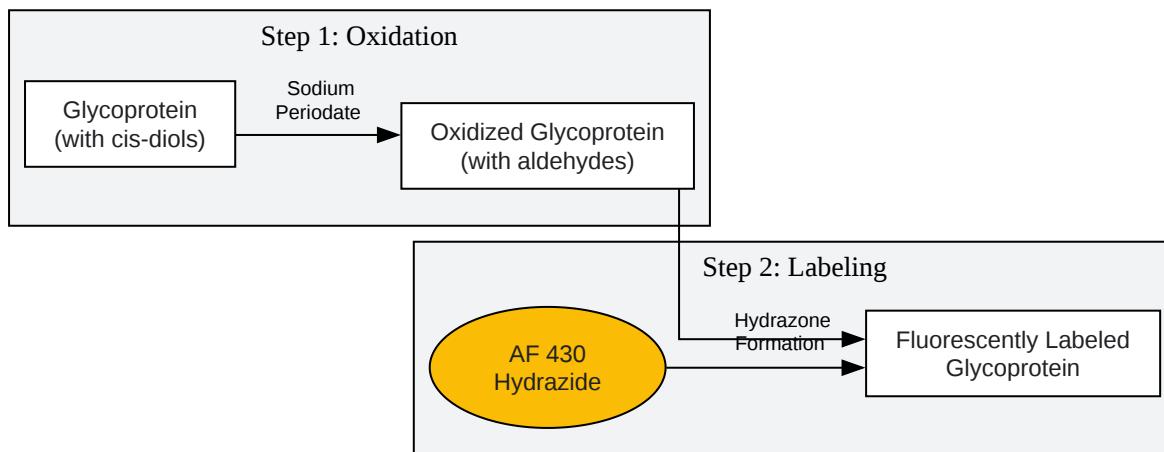
The key spectral and physical properties of **AF 430 hydrazide** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Excitation Maximum (λ_{ex})	430 nm	[2]
Emission Maximum (λ_{em})	542 nm	[2]
Molar Extinction Coefficient (ϵ)	15,955 L·mol ⁻¹ ·cm ⁻¹	[2]
Fluorescence Quantum Yield (Φ)	0.23	[2]
Molecular Weight	517.52 g/mol	[2]
Solubility	Good in DMF, DMSO, and water	[2]

Mechanism of Action and Labeling Chemistry

The utility of **AF 430 hydrazide** as a labeling reagent stems from the specific and efficient reaction of the hydrazide moiety with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond.[2] This reaction is particularly useful for labeling glycoproteins, as the cis-diol groups within their sugar residues can be readily oxidized to generate aldehyde groups using a mild oxidizing agent like sodium periodate. This two-step process allows for the targeted labeling of glycosylated proteins.

The experimental workflow for labeling glycoproteins with **AF 430 hydrazide** can be visualized as follows:



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Workflow for glycoprotein labeling with **AF 430 hydrazide**.

Experimental Protocols

Below are detailed methodologies for the key experiments involving **AF 430 hydrazide**.

Protocol 1: Labeling of Glycoproteins

This protocol describes the process of labeling glycoproteins, such as antibodies, by first oxidizing their carbohydrate moieties and then reacting them with **AF 430 hydrazide**.

Materials:

- Glycoprotein solution (e.g., 5 mg/mL)
- 0.1 M Sodium Acetate Buffer, pH 5.5
- Sodium meta-periodate (NaIO_4)
- **AF 430 hydrazide**
- Anhydrous Dimethyl sulfoxide (DMSO)

- Purification column (e.g., Sephadex G-25)

Procedure:

- Preparation of Reagents:
 - Prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer (pH 5.5). This solution should be prepared fresh immediately before use.
 - Prepare a 50 mM stock solution of **AF 430 hydrazide** in anhydrous DMSO.
- Oxidation of Glycoprotein:
 - Dissolve the glycoprotein in 0.1 M sodium acetate buffer (pH 5.5) to a concentration of 5 mg/mL.
 - Add an equal volume of the 20 mM sodium periodate solution to the glycoprotein solution.
 - Incubate the reaction mixture for 5 minutes at room temperature, protected from light.
- Purification of Oxidized Glycoprotein:
 - Remove the excess sodium periodate by desalting or dialysis against 0.1 M sodium acetate buffer (pH 5.5).
- Labeling with **AF 430 Hydrazide**:
 - To the purified oxidized glycoprotein solution, add the 50 mM **AF 430 hydrazide** stock solution. A typical starting point is a 50-fold molar excess of the dye to the protein.
 - Incubate the reaction for 2 hours at room temperature, protected from light.
- Purification of Labeled Glycoprotein:
 - Purify the fluorescently labeled glycoprotein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

Protocol 2: Labeling of Cells with Aldehyde/Ketone-Bearing Unnatural Sugars

This protocol outlines the metabolic labeling of cells with an unnatural sugar containing a ketone group, followed by fluorescent labeling with **AF 430 hydrazide**. This method is powerful for visualizing glycans in a cellular context.

Materials:

- Cell culture medium
- Peracetylated N-levulinoylmannosamine (Ac4ManLev)
- **AF 430 hydrazide**
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Mounting medium with DAPI

Procedure:

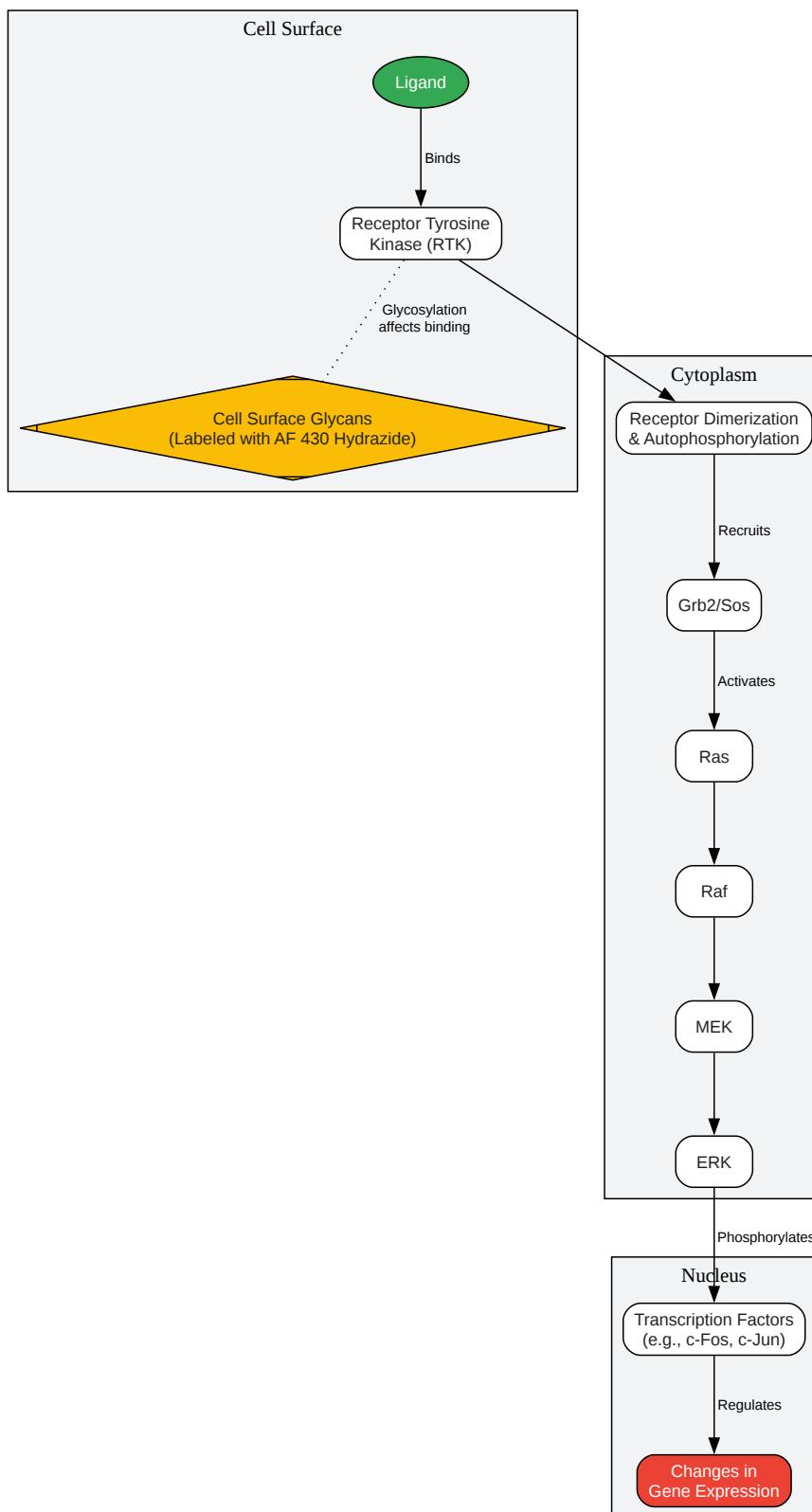
- Metabolic Labeling:
 - Culture cells to the desired confluence.
 - Incubate the cells with Ac4ManLev (e.g., 25-100 μ M) in the cell culture medium for 1-3 days. This allows for the metabolic incorporation of the ketone-containing sugar into cell surface glycans.
- Cell Preparation:
 - Wash the cells three times with PBS to remove unincorporated sugars.
 - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

- Wash the cells three times with PBS.
- (Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular labeling is desired.
- Fluorescent Labeling:
 - Prepare a solution of **AF 430 hydrazide** (e.g., 10-50 μ M) in PBS.
 - Incubate the fixed (and permeabilized, if applicable) cells with the **AF 430 hydrazide** solution for 1-2 hours at room temperature, protected from light.
- Washing and Imaging:
 - Wash the cells three times with PBS to remove the unbound dye.
 - Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.
 - Image the cells using a fluorescence microscope with appropriate filter sets for DAPI and AF 430.

Application in Visualizing Cell Signaling

Changes in cell surface glycosylation are increasingly recognized as critical modulators of cell signaling pathways. For instance, the glycosylation status of receptor tyrosine kinases (RTKs) can influence ligand binding, receptor dimerization, and downstream signaling. **AF 430 hydrazide**, in conjunction with metabolic labeling, provides a powerful tool to visualize these changes and correlate them with signaling outcomes.

The following diagram illustrates a simplified signaling pathway where changes in cell surface glycans, detectable by **AF 430 hydrazide**, can impact RTK signaling.



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Impact of glycosylation on RTK signaling pathway.

In this model, altered glycosylation patterns on the RTK, which can be visualized using **AF 430 hydrazide** after metabolic labeling, can modulate the binding of a ligand. This, in turn, affects the extent of receptor dimerization and autophosphorylation, thereby influencing the downstream MAPK/ERK signaling cascade and ultimately leading to changes in gene expression. This demonstrates how **AF 430 hydrazide** can be a valuable tool for investigating the role of glycans in fundamental cellular processes.

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References

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